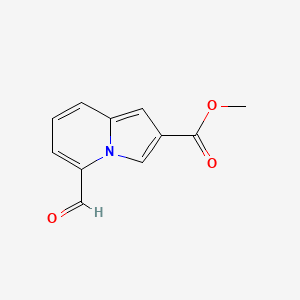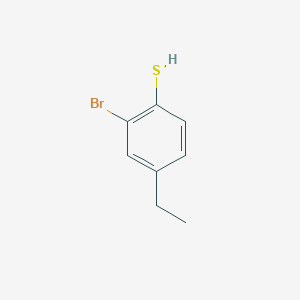
2-Bromo-4-ethylthiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-ethylthiophenol is an organosulfur compound that belongs to the thiophenol family It is characterized by the presence of a bromine atom at the second position and an ethyl group at the fourth position on the thiophenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethylthiophenol can be achieved through several methods. One common approach involves the bromination of 4-ethylthiophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes where the reactants are accurately measured and mixed in a reactor. The reaction is maintained at optimal conditions to achieve high yield and selectivity while minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-ethylthiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The bromine atom can be reduced to form the corresponding thiophenol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Thiophenol derivatives with different substituents.
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiophenol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-ethylthiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-4-ethylthiophenol involves its interaction with molecular targets through its thiol and bromine functionalities. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromothiophenol: Similar structure but lacks the ethyl group.
4-Bromothiophenol: Bromine atom at the fourth position instead of the second.
2-Bromo-4-hexylthiophene: Contains a hexyl group instead of an ethyl group
Uniqueness
2-Bromo-4-ethylthiophenol is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C8H9BrS |
|---|---|
Molekulargewicht |
217.13 g/mol |
IUPAC-Name |
2-bromo-4-ethylbenzenethiol |
InChI |
InChI=1S/C8H9BrS/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
VOLMTDDVWAGZOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)
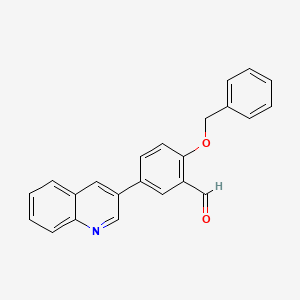
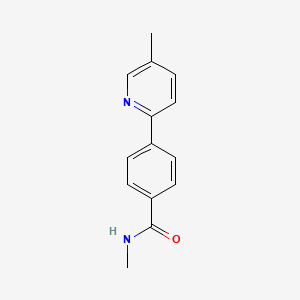
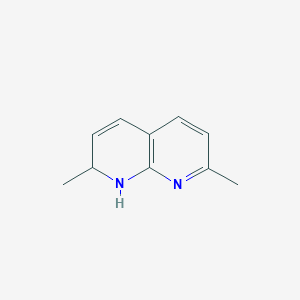
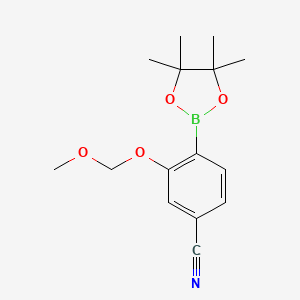
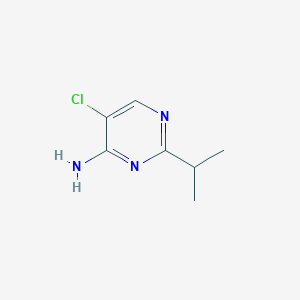
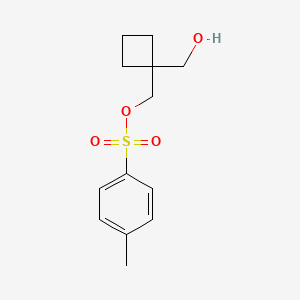
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)

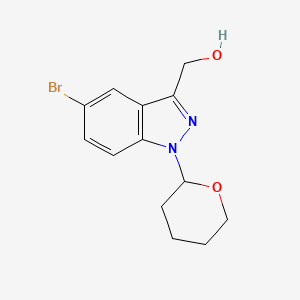

![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
